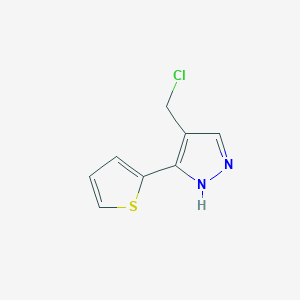

4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole

描述

属性

IUPAC Name |

4-(chloromethyl)-5-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIMJLSANWBYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNS, with a molecular weight of approximately 201.68 g/mol. The compound features a chloromethyl group, a thiophene ring, and a pyrazole core, which contribute to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNS |

| Molecular Weight | 201.68 g/mol |

| Structural Components | Chloromethyl, Thiophene, Pyrazole |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, one study reported that certain pyrazole derivatives demonstrated up to 93% inhibitory activity against interleukin (IL) markers at concentrations comparable to standard drugs like dexamethasone.

Case Study: Antimicrobial Screening

A screening of several pyrazole compounds revealed promising results against multiple bacterial strains. Specific derivatives exhibited higher efficacy than traditional antibiotics like ampicillin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and IL-6. One study reported that specific derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating potential therapeutic applications in inflammatory diseases .

Table: Summary of Anti-inflammatory Studies

| Study | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Pyrazole Derivatives | 85% | 10 |

| Comparison with Indomethacin | Comparable | - |

科学研究应用

4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. Research suggests potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry As an intermediate in the synthesis of more complex molecules.

- Biology: Potential use in the development of bioactive compounds.

- Medicine: Possible applications in drug discovery and development.

- Industry: Use in the production of specialty chemicals or materials.

The mechanism of action for 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that this compound may influence various biochemical pathways through binding to target proteins, leading to potential pharmacological effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. For example, derivatives have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and IL-6 production. One study reported that specific pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating a promising therapeutic application in inflammatory diseases.

Anticancer Activity

Preliminary findings suggest that 4-(chloromethyl)-1-(prop-2-yn-1-yld)-3-(thiophen-2-yld)-1H-pyrazole may possess anticancer properties. Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cell lines, although specific studies on this compound are still limited. The unique structure may allow for selective targeting of cancerous cells while minimizing effects on normal cells.

Anti-proliferative activities

4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives were designed and examined as dual EGFR/VEGFR-2 inhibitors . The antitumor activities of the newly synthesized derivatives against two cancer cell lines (HepG-2 and MCF-7), showed the following interesting results :

- Dihydropyrazole derivatives were generally more active than pyrazole ones against the two cancer cell lines. Dihydropyrazole candidates which do not contain N-substitution showed very strong activities against both HepG-2 and MCF-7 more than the N-substituted dihydropyrazoles .

- N-Substituted dihydropyrazole with CH2–CO-attracting group showed very strong activity against MCF-7 and moderate activity against HepG-2 while N-substituted dihydropyrazole with CH2–CO-donating group represented moderate activities against both cell lines .

- N-substituted dihydropyrazole with CS-S-G side chains have higher activities on the MCF-7 than the HepG-2 cell line .

- The N-substituted pyrazole derivatives with CS-NH2 side chain showed strong to moderate activities depending on the substituted phenyl ring attached to pyrazole .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Reactivity and Functionalization

- 4-(Chloromethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole (): The chloromethyl group undergoes nucleophilic substitution with imidazole to form 4-((1H-imidazol-1-yl)methyl) derivatives. This contrasts with non-reactive methyl groups in compounds like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (), where the aldehyde group enables condensation reactions instead .

Electronic and Steric Effects

- Halogenated Derivatives ():

Chloro and bromo substituents in isostructural thiazole-pyrazole compounds exhibit distinct intermolecular interactions. Chlorine’s smaller size and higher electronegativity enhance dipole-dipole interactions compared to bulkier bromine, influencing crystal packing and solubility . - Electron-Donating vs. Withdrawing Groups ():

Compounds with electron-donating groups (e.g., methoxy in 3h, ) show enhanced bioactivity (docking score: -8.825) due to improved binding affinity. In contrast, the electron-withdrawing chloromethyl group may reduce electron density on the pyrazole ring, altering reactivity .

Structural and Crystallographic Insights

- Intermolecular Interactions (): Chloromethyl-substituted pyrazoles exhibit C–H···Cl and π–π stacking interactions (as in ’s 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide), influencing melting points (mp: 180–220°C) and solubility. Bromine analogs show stronger halogen bonding but lower thermal stability .

- SHELX Refinement (): Crystallographic data for related compounds are refined using SHELXL, confirming bond lengths (C–Cl: ~1.73 Å) and dihedral angles between thiophene and pyrazole rings (~15–25°) .

准备方法

General Strategy

The preparation of this compound generally follows a two-step synthetic approach:

- Step 1: Formation of 3-(thiophen-2-yl)-1H-pyrazole core

- Step 2: Introduction of the chloromethyl group at position 4

This approach leverages the reactivity of hydrazine derivatives and aldehydes or diketones to construct the pyrazole ring, followed by selective chloromethylation.

Formation of the Pyrazole Core

A widely accepted method involves the cyclocondensation of 2-thiophenecarboxaldehyde with hydrazine hydrate under controlled conditions to yield 3-(thiophen-2-yl)-1H-pyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the aldehyde, followed by ring closure and aromatization.

- Reaction conditions: Typically performed in ethanol or other polar solvents at temperatures ranging from 60°C to 100°C.

- Catalysts: Acidic or basic catalysts can be used to optimize yield and selectivity.

Chloromethylation at Position 4

The chloromethyl group is introduced via electrophilic substitution using chloromethylating agents such as chloromethyl methyl ether or a combination of formaldehyde and hydrochloric acid (chloromethylation reaction).

- Typical reagents: Chloromethyl methyl ether with Lewis acids like zinc chloride (ZnCl₂) or formaldehyde with hydrochloric acid.

- Reaction conditions: Conducted under mild acidic conditions to avoid over-chloromethylation or ring degradation.

- Selectivity: The reaction selectively targets position 4 of the pyrazole ring due to electronic and steric factors.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Thiophenecarboxaldehyde + Hydrazine hydrate in ethanol, 80°C, 4–6 hours | Formation of 3-(thiophen-2-yl)-1H-pyrazole |

| 2 | Chloromethyl methyl ether + ZnCl₂, room temperature to 50°C, 2–4 hours | Introduction of chloromethyl group at position 4 |

This two-step approach yields this compound with moderate to high yields (typically 60–85%) depending on reaction optimization.

Alternative Synthetic Routes and Advanced Methods

While the above method is classical, recent advances in pyrazole synthesis provide alternative strategies:

- Base-mediated [3+2] cycloaddition: Using 2-alkynyl-1,3-dithianes and sydnones allows regioselective pyrazole formation under mild conditions with broad functional group tolerance.

- Cross-coupling reactions: Introduction of thiophen-2-yl groups via Suzuki-Miyaura coupling starting from halogenated pyrazoles can be combined with chloromethylation steps for modular synthesis.

These methods offer improved regioselectivity and functional group compatibility but may require more complex starting materials or catalysts.

Reaction Optimization and Purification

- Solvent choice: Polar aprotic solvents such as DMF or THF can enhance chloromethylation efficiency.

- Temperature control: Maintaining 25–50°C during chloromethylation prevents side reactions.

- Purification: Column chromatography on silica gel using ethyl acetate/hexane gradients or recrystallization ensures high purity.

- Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress and confirm product formation.

Analytical Characterization

To validate the structure and purity of this compound, the following techniques are essential:

| Technique | Purpose |

|---|---|

| ¹H and ¹³C NMR | Confirm substitution pattern and chemical environment |

| Mass Spectrometry (HRMS) | Verify molecular weight and fragmentation pattern |

| HPLC | Assess purity (>95% standard for bioassays) |

| X-ray Crystallography | Unambiguous structural confirmation and tautomer analysis |

Typical NMR signals include characteristic chloromethyl protons around δ 4.5–5.5 ppm and aromatic thiophene protons between δ 6.5–7.5 ppm.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pyrazole ring formation | 2-Thiophenecarboxaldehyde + Hydrazine hydrate, EtOH, 80°C | Simple, cost-effective | Moderate reaction time |

| Chloromethylation | Chloromethyl methyl ether + ZnCl₂, RT-50°C | High selectivity at position 4 | Use of hazardous chloromethylating agents |

| Alternative [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes + sydnones, base-mediated | Regioselective, mild conditions | Requires specialized substrates |

| Cross-coupling strategies | Suzuki-Miyaura coupling + chloromethylation | Modular, versatile | More complex synthesis steps |

常见问题

Q. What are the common synthetic routes for 4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole, and what are their efficiency metrics?

The compound is typically synthesized via Mannich reactions or Vilsmeier–Haack formylation . For instance, Mannich reactions involving chloromethyl pyrazole derivatives with crown ethers (e.g., diaza-18-crown-6) yield bis-pyrazole-substituted products with up to 98% efficiency under optimized conditions . Vilsmeier–Haack reactions, used for formylating pyrazole intermediates, require precise control of reagents (POCl₃, DMF) and temperature (0–5°C) to minimize side reactions . Multi-step syntheses involving thiophene coupling (e.g., Suzuki-Miyaura) may also be employed, though yields vary depending on catalyst systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (space group P2₁/c) are commonly observed, with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, and c = 14.9734 Å. Hydrogen-bonding networks between the pyrazole N-H and thiophene sulfur atoms stabilize the lattice . Data collection at low temperatures (100 K) minimizes thermal motion artifacts, and refinement using programs like SHELXL achieves R-factors < 0.05 .

Q. What analytical techniques confirm the purity and identity of the compound?

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., thiophene protons at δ 7.2–7.4 ppm; pyrazole C-Cl at δ 45–50 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 380.84 [M+H]⁺) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or interaction of this compound with biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the chloromethyl group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic substitution. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) reveals binding affinities (ΔG ≈ -9.2 kcal/mol) via thiophene π-stacking and pyrazole H-bonding . MD simulations (GROMACS) further validate stability in binding pockets over 100 ns trajectories .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Dynamic NMR : Resolves tautomerism (e.g., NH proton exchange between pyrazole and thiophene) by variable-temperature studies .

- 2D-COSY/HSQC : Assigns overlapping signals (e.g., distinguishing thiophene C-H couplings from aromatic pyrazole protons) .

- SC-XRD vs. DFT Comparison : Discrepancies in bond lengths (e.g., C-Cl: 1.73 Å experimental vs. 1.78 Å calculated) are resolved by refining basis sets or accounting for crystal packing effects .

Q. How does the thiophene substituent influence the compound’s electronic properties and reactivity?

Thiophene’s electron-rich π-system enhances electrophilic substitution at the 2-position. Cyclic voltammetry shows oxidation peaks at +1.2 V (vs. Ag/AgCl), attributed to thiophene’s sulfur lone pairs. Substituent effects are quantified via Hammett σₚ constants (σ = +0.06 for 2-thienyl), slightly activating the pyrazole ring for further functionalization .

Q. What are the challenges in optimizing reaction conditions for high-yield synthesis?

Key challenges include:

- Regioselectivity : Competing N1 vs. N2 alkylation in pyrazole requires bulky bases (e.g., LDA) to direct chloromethylation .

- Byproduct Formation : Over-chlorination is mitigated by slow addition of ClCH₂SO₃Na at 0°C .

- Catalyst Poisoning : Thiophene’s sulfur deactivates Pd catalysts; ligand screening (e.g., XPhos) improves cross-coupling efficiency .

Q. How is the biological activity (e.g., antitumor) evaluated using in vitro models?

- MTT Assay : IC₅₀ values (e.g., 12.5 μM against HeLa cells) are determined via 24–72 hr exposure .

- ROS Detection : Flow cytometry with DCFH-DA probes quantifies oxidative stress induction .

- Apoptosis Markers : Western blotting for caspase-3/7 activation confirms mechanistic pathways .

Data Contradiction Analysis

Example : Conflicting cytotoxicity data (IC₅₀ = 12.5 μM vs. 25 μM in similar cell lines) may arise from:

- Assay Variability : Serum concentration (10% FBS vs. serum-free) alters compound bioavailability .

- Cellular Uptake Differences : Thiophene’s lipophilicity (logP = 2.8) affects membrane permeability in varying cell types .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。